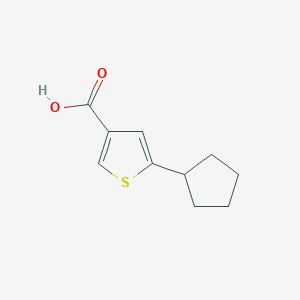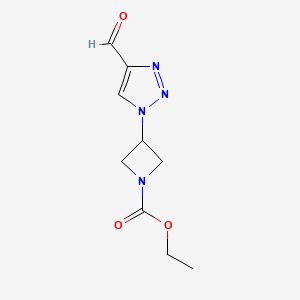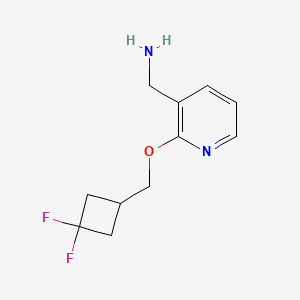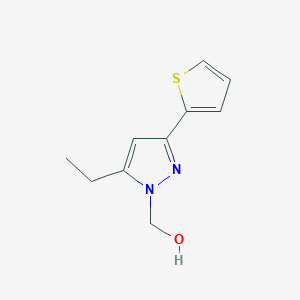
(5-etil-3-(tiofen-2-il)-1H-pirazol-1-il)metanol
Descripción general
Descripción
(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol is an organic compound that features a pyrazole ring substituted with an ethyl group at the 5-position and a thiophene ring at the 3-position The methanol group is attached to the nitrogen atom of the pyrazole ring
Aplicaciones Científicas De Investigación
(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 1-ethyl-3-(thiophen-2-yl)propane-1,3-dione.
Substitution Reaction: The resulting pyrazole can then undergo a substitution reaction with formaldehyde to introduce the methanol group at the nitrogen atom.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the thiophene ring or to reduce the pyrazole ring.
Substitution: The ethyl group or the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: The major products would be the corresponding aldehyde or carboxylic acid.
Reduction: The major products would depend on the extent of reduction, potentially leading to a fully reduced pyrazole ring.
Substitution: The major products would be the substituted derivatives of the original compound.
Mecanismo De Acción
The mechanism of action of (5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors. The pyrazole ring and the thiophene ring could play a role in binding to these targets, while the methanol group could be involved in hydrogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(5-ethyl-3-(furan-2-yl)-1H-pyrazol-1-yl)methanol: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol is unique due to the combination of the ethyl group, thiophene ring, and methanol group
Propiedades
IUPAC Name |
(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-8-6-9(11-12(8)7-13)10-4-3-5-14-10/h3-6,13H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREBHEZPRZWUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CO)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



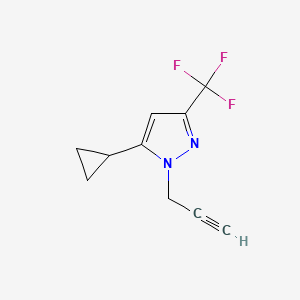
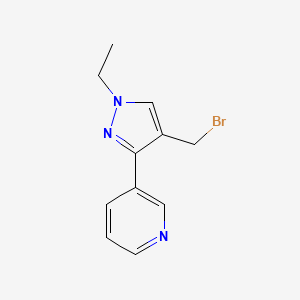
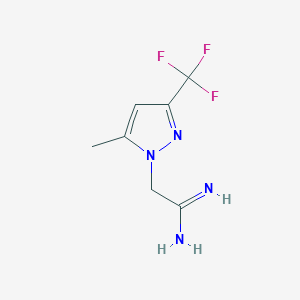
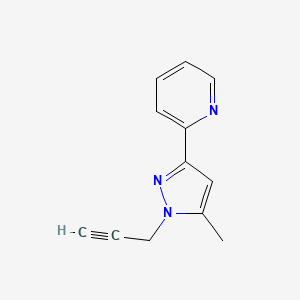
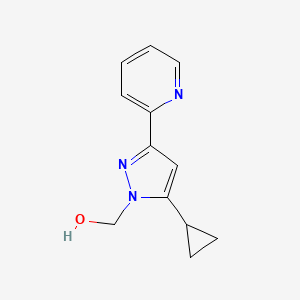
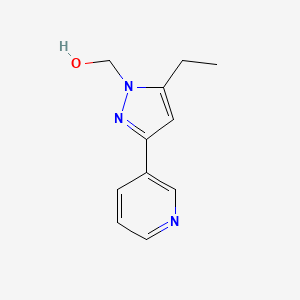
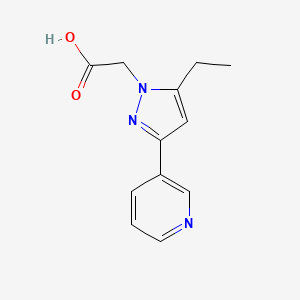
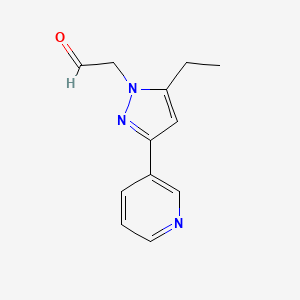

![2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid](/img/structure/B1481946.png)
